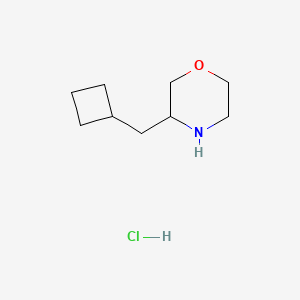

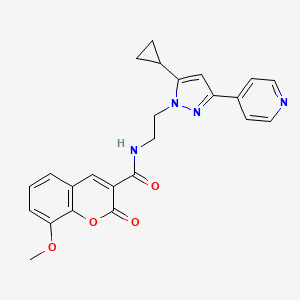

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide” is a complex organic compound. It contains a tetrazole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Tetrazole derivatives have been found to play a very important role in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of a compound bearing a (1H-tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach . The requisite monomeric Nosyl-protected N-(1-trityl-1H-tetrazol-5-yl)methyl substituted glycine was accessed by a convenient synthesis involving Click reaction of Nosyl-protected N-(cyanomethyl)glycine methyl ester and sodium azide as a key step . This building block was then employed in the solid phase synthesis of a tetramer peptoid .Molecular Structure Analysis

The molecular structure of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide” is complex. It contains a tetrazole group, which is a five-membered aza compound with 6π electrons . The tetrazole group shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Applications De Recherche Scientifique

Biocatalysis in Drug Metabolism Biocatalysis has been employed to study the metabolism of drugs, such as LY451395, a biaryl-bis-sulfonamide and a potent potentiator of the AMPA receptors. This approach involves using microbial-based surrogate biocatalytic systems, like Actinoplanes missouriensis, to produce mammalian metabolites of drugs for structural characterization, supporting the identification and quantification of drug metabolites in clinical investigations (Zmijewski et al., 2006).

Nanocatalysis in Organic Synthesis N-sulfonic acid nano-sized catalysts have been developed for promoting organic syntheses, such as the one-pot synthesis of hexahydroquinolines via Hantzsch condensation under solvent-free conditions. These catalysts, characterized by various analytical methods, offer high yields, short reaction times, and the ability to be reused several times without loss of catalytic activity (Goli-Jolodar et al., 2016).

Ionic Liquids in Synthesis Task-specific ionic liquids, such as 1-methyl-3-propane sulfonic-imidazolium hydrosulfate, have been used as catalysts for the synthesis of complex molecules like 14-alkyl- or aryl-14H-dibenzo[a,j]xanthenes. This method demonstrates advantages like high yields and simplicity, with the catalyst being recyclable and reusable, showing minimal decrease in activity (Gong et al., 2009).

Supramolecular Chemistry Tetrazoles and acyl sulfonamides, despite their prevalence in medicinal chemistry, are relatively unexplored in supramolecular chemistry. Research into their anion binding properties has shown these groups to be competent binders, with their conformational preferences significantly impacting their recognition abilities. This exploration extends the potential utility of these functional groups beyond traditional medicinal applications (Pinter et al., 2011).

Safety and Hazards

Tetrazoles are known to decompose on heating and emit toxic nitrogen fumes . They burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

Orientations Futures

The future directions for “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide” could involve further exploration of its potential applications in medicinal and pharmaceutical fields . The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . This could lead to the discovery of novel bioactive molecules .

Propriétés

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5O2S/c1-2-8-19(17,18)12-9-11-13-14-15-16(11)10-6-4-3-5-7-10/h10,12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPKUJPEXVWPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1=NN=NN1C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580769.png)

![5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2580771.png)

![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2580772.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2580773.png)

![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide](/img/structure/B2580774.png)

![N-butyl-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2580775.png)

![6-[4-(4-Methoxy-2,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2580779.png)

![N-[(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580780.png)

![6-Tert-butyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2580788.png)